molecular formula C13H19N3O3 B10950287 2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate

2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10950287
M. Wt: 265.31 g/mol
InChI Key: CDSGPYGVNWEYGN-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with cyclohexylamine and an appropriate esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studies related to enzyme inhibition and drug development.

    Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: In the industrial sector, it can be used in the formulation of pesticides and fungicides, owing to its bioactive properties

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar compounds to 2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate include other pyrazole derivatives such as:

  • 1-methyl-1H-pyrazole-5-carboxamide
  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 5-amino-1-methylpyrazole-4-carboxylate

These compounds share the pyrazole core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-16-11(7-8-14-16)13(18)19-9-12(17)15-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,15,17)

InChI Key

CDSGPYGVNWEYGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)OCC(=O)NC2CCCCC2

Origin of Product

United States

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